ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate
Description
Ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core substituted with a chlorine atom at the 7-position and an ethyl acetate group at the 1-position. This structure combines a bicyclic nitrogen-containing scaffold with functional groups that enhance its pharmacological and chemical properties.
Properties
IUPAC Name |
ethyl 2-(7-chloropyrazolo[4,3-d]pyrimidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O2/c1-2-16-7(15)4-14-8-6(3-13-14)11-5-12-9(8)10/h3,5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRSGQWULZVSLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=N1)N=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70854315 | |
| Record name | Ethyl (7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70854315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923283-31-2 | |
| Record name | Ethyl (7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70854315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate typically involves multiple steps:
Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved by treating a formimidate derivative with hydrazine hydrate in ethanol.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) which are involved in cell cycle regulation.
Cancer Research: The compound has shown cytotoxic activities against various cancer cell lines, making it a candidate for anticancer drug development.
Biological Studies: It is used in molecular modeling and docking studies to understand its interactions with biological targets.
Mechanism of Action
The mechanism of action of ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate involves its interaction with specific molecular targets such as CDKs. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the active site of the kinase .
Comparison with Similar Compounds
Key Structural Features:
- Pyrazolo[4,3-d]pyrimidine Core : A fused heterocyclic system with two aromatic rings, providing a rigid planar structure conducive to binding biological targets.
- 7-Chloro Substituent : The electron-withdrawing chlorine atom at the 7-position likely influences electronic properties and intermolecular interactions.
Pharmacological Relevance:
The chlorine substituent and ester group in this compound may optimize bioavailability and target binding, making it a candidate for drug development.
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate and related pyrazolo-pyrimidine derivatives.
Table 1: Structural and Functional Comparison
Key Comparisons:
Core Structure Variations :
- The target compound and Aurora A kinase inhibitor share the pyrazolo[4,3-d]pyrimidine core, whereas others feature pyrazolo[3,4-d]pyrimidine or fused triazolo systems . The [4,3-d] isomer is associated with kinase binding due to its planar geometry.
Substituent Effects :
- Chlorine Position : The 7-Cl substituent in the target compound contrasts with 3-Cl-phenyl in , impacting electronic distribution and target selectivity.
- Ester vs. Acid Groups : The ethyl acetate group in the target compound may enhance membrane permeability compared to carboxylic acid derivatives (e.g., ), which are typically more polar.
Biological Activity: Kinase Inhibition: The Aurora A kinase inhibitor demonstrates that pyrazolo[4,3-d]pyrimidines with extended side chains (e.g., thiazole-ethylamino) achieve high target affinity. The target compound’s simpler structure may offer a broader selectivity profile. Antitumor Activity: The pyrazolo[3,4-d]pyrimidine derivative shows that chloroalkyl substituents enhance cytotoxicity, suggesting the target’s 7-Cl group could confer similar properties.
Synthetic Strategies :
- Alkylation with ethyl bromoacetate is a common method for introducing ester side chains , while complex derivatives require multi-step functionalization (e.g., thiazole coupling in ).
Research Findings and Implications
- Structure-Activity Relationships (SAR): Chlorine at the 7-position and ester groups at the 1-position are critical for balancing potency and bioavailability. Bulkier substituents (e.g., benzylamino in ) improve target specificity but may reduce solubility.
- Prodrug Potential: The ethyl acetate group in the target compound could act as a prodrug, hydrolyzing in vivo to an active carboxylic acid, as seen in related compounds .
- Therapeutic Applications : Pyrazolo[4,3-d]pyrimidines are promising candidates for oncology (kinase inhibitors) and inflammatory diseases (xanthine oxidase inhibitors) .
Biological Activity
Ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate is a compound of significant interest in medicinal chemistry, particularly due to its biological activities, including anticancer properties. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a pyrazolo[4,3-d]pyrimidine core structure with an ethyl acetate moiety. The molecular formula is with a molecular weight of approximately 239.66 g/mol. The unique chlorine substitution at the 7-position of the pyrazolo ring enhances its biological activity, particularly as a kinase inhibitor.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazolo Core : This can be achieved by treating a formimidate derivative with hydrazine hydrate in ethanol.
- Esterification : The final step involves esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown activity against:
- Breast Cancer (MCF-7) : IC50 values reported between 45 to 97 nM.
- Colon Cancer (HCT-116) : Similar cytotoxic effects observed.
These findings suggest that the compound acts as a microtubule-destabilizing agent and induces apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
The mechanism by which this compound exerts its anticancer effects primarily involves:
- Inhibition of Cyclin-dependent Kinases (CDKs) : By binding to the active site of CDKs, it disrupts cell cycle progression and promotes apoptosis in malignant cells .
Comparative Biological Activity
A comparison with similar compounds reveals the unique biological profile of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 2-{6-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate | Similar pyrazolo structure but different chlorine position | Anticancer activity | Different IC50 values |
| Methyl 2-{7-bromo-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate | Bromine substitution instead of chlorine | Potentially lower activity | Halogen variation affects reactivity |
| Propyl 2-{7-fluoro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate | Fluorine substitution | Antimicrobial properties | Fluorine enhances lipophilicity |
This table illustrates how variations in halogen substitution can influence the biological activity and pharmacological properties of pyrazolopyrimidine derivatives.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- In vitro Studies : A study demonstrated that this compound significantly inhibited microtubule assembly at concentrations as low as 20 μM and induced apoptosis in breast cancer cells at higher concentrations .
- In vivo Studies : Animal models have shown promising results where administration of this compound led to reduced tumor growth rates compared to control groups.
Q & A
Q. What is the standard synthetic route for ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate?
The compound is synthesized via nucleophilic substitution. A typical method involves reacting 7-chloro-1H-pyrazolo[4,3-d]pyrimidine with ethyl chloroacetate in dry dimethylformamide (DMF) using anhydrous potassium carbonate as a base. The reaction is refluxed for 6 hours, followed by pouring onto ice, filtration, and recrystallization from ethanol to achieve purity >95% .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and integration ratios. Mass spectrometry (MS) validates the molecular ion peak. Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) assesses purity. Recrystallization from ethanol ensures crystalline purity .
Q. What are the key solubility and stability considerations for handling this compound?
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Stability tests indicate degradation under prolonged exposure to light or moisture. Storage recommendations include airtight containers in desiccators at –20°C .
Q. How is the chloroacetate moiety introduced into the pyrazolo[4,3-d]pyrimidine scaffold?
The ethyl chloroacetate reacts with the nitrogen atom at the 1-position of the pyrazolo[4,3-d]pyrimidine core via an SN2 mechanism. Optimal conditions require anhydrous environments to prevent hydrolysis of the chloroacetate .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Yield optimization involves:
- Solvent selection : Replacing DMF with acetonitrile reduces side reactions.
- Catalyst screening : Adding catalytic iodide (KI) enhances nucleophilic substitution efficiency.
- Temperature control : Gradual heating (60–80°C) minimizes decomposition. Pilot studies report yield improvements from 65% to 82% under modified conditions .
Q. How to resolve contradictions in spectral data for structural confirmation?
Discrepancies in NMR signals (e.g., overlapping peaks) are addressed via:
- 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations.
- X-ray crystallography for unambiguous confirmation of the fused pyrazolo-pyrimidine core and substituent positions, as demonstrated for analogous structures .
Q. What methodologies are used to design derivatives for structure-activity relationship (SAR) studies?
Derivatives are synthesized by:
- Piperazine functionalization : Reacting with 2-chloro-1-(4-arylpiperazine-1-yl)ethanones to introduce bioactive groups .
- Azide-alkyne cycloaddition : Leveraging the azidomethyl group (if present) for click chemistry .
- Thioacetylation : Substituting the acetate with thioacetamide to modulate electronic properties .
Q. How to analyze conflicting biological activity data across studies?
Discrepancies arise from assay variability (e.g., cell lines, concentrations). Mitigation strategies include:
- Dose-response curves to establish IC₅₀ values.
- Molecular dynamics simulations to predict binding modes with targets like kinase enzymes.
- Meta-analysis of published data to identify consensus mechanisms .
Q. What safety protocols are essential for handling reactive intermediates during synthesis?
Q. How to evaluate the compound’s potential as a kinase inhibitor?
- In vitro kinase assays : Measure inhibition of ATP-binding pockets using purified enzymes.
- Crystallographic studies : Resolve co-crystal structures with kinases (e.g., PDB: 7SC) to identify key interactions.
- Mutagenesis : Validate binding sites by substituting critical amino acids in the kinase domain .
Methodological Tables
Q. Table 1. Comparison of Synthetic Conditions
| Parameter | Standard Method | Optimized Method |
|---|---|---|
| Solvent | DMF | Acetonitrile |
| Temperature | Reflux (~100°C) | 80°C |
| Reaction Time | 6 hours | 4 hours |
| Yield | 65% | 82% |
Q. Table 2. Key Spectral Data
| Technique | Observations |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.25 (t, 3H, CH₂CH₃), 4.21 (q, 2H, OCH₂), 5.12 (s, 2H, NCH₂) |
| ¹³C NMR | δ 167.8 (C=O), 152.1 (pyrimidine C-7), 61.4 (OCH₂) |
| HRMS (ESI+) | m/z 296.0521 [M+H]⁺ (calc. 296.0524) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
